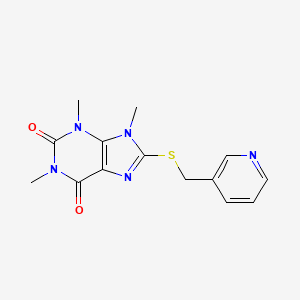

1,3,9-trimethyl-8-((pyridin-3-ylmethyl)thio)-1H-purine-2,6(3H,9H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,3,9-Trimethyl-8-((pyridin-3-ylmethyl)thio)-1H-purine-2,6(3H,9H)-dione is a complex organic compound belonging to the purine family. This compound is characterized by its unique structure, which includes a purine core substituted with methyl groups and a pyridin-3-ylmethylthio group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1,3,9-trimethyl-8-((pyridin-3-ylmethyl)thio)-1H-purine-2,6(3H,9H)-dione typically involves multi-step organic reactions. One common approach is to start with a purine derivative, such as 1,3,9-trimethylxanthine, and introduce the pyridin-3-ylmethylthio group through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated reaction systems may also be employed to enhance efficiency.

Analyse Chemischer Reaktionen

Types of Reactions: 1,3,9-Trimethyl-8-((pyridin-3-ylmethyl)thio)-1H-purine-2,6(3H,9H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic and electrophilic substitution reactions are common, where different functional groups can be introduced or replaced.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Sodium hydride in DMF or potassium tert-butoxide in DMSO.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiols or thioethers.

Wissenschaftliche Forschungsanwendungen

1,3,9-Trimethyl-8-((pyridin-3-ylmethyl)thio)-1H-purine-2,6(3H,9H)-dione has several scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1,3,9-trimethyl-8-((pyridin-3-ylmethyl)thio)-1H-purine-2,6(3H,9H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Vergleich Mit ähnlichen Verbindungen

Caffeine (1,3,7-trimethylxanthine): Similar structure but lacks the pyridin-3-ylmethylthio group.

Theobromine (3,7-dimethylxanthine): Similar structure with fewer methyl groups.

Theophylline (1,3-dimethylxanthine): Similar structure with fewer methyl groups and no pyridin-3-ylmethylthio group.

Uniqueness: 1,3,9-Trimethyl-8-((pyridin-3-ylmethyl)thio)-1H-purine-2,6(3H,9H)-dione is unique due to the presence of the pyridin-3-ylmethylthio group, which imparts distinct chemical and biological properties

Biologische Aktivität

1,3,9-trimethyl-8-((pyridin-3-ylmethyl)thio)-1H-purine-2,6(3H,9H)-dione is a purine derivative that has garnered interest due to its potential biological activities. This compound's structure incorporates a pyridine moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Weight | 286.34 g/mol |

| Density | 1.83 g/cm³ |

| Melting Point | >300 °C |

| Solubility | Soluble in DMSO |

Anticancer Activity

Recent studies have indicated that purine derivatives exhibit significant anticancer properties. The compound has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis through the modulation of Bcl-2 family proteins. Specifically, it has been observed to downregulate anti-apoptotic proteins like Bcl-2 and upregulate pro-apoptotic proteins such as Bax .

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated using various assays. It demonstrated a strong ability to scavenge free radicals and reduce oxidative stress in cellular models. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in numerous diseases including cancer and neurodegenerative disorders .

Neuroprotective Effects

Neuroprotective effects have also been reported. The compound appears to enhance neuronal survival under stress conditions by modulating signaling pathways involved in neuroinflammation and apoptosis. In animal models of neurodegeneration, treatment with this compound resulted in improved cognitive function and reduced neuronal loss .

Study 1: Anticancer Efficacy

In a study conducted on human breast cancer cell lines (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 25 µM. Mechanistic studies revealed that the compound induced apoptosis via the mitochondrial pathway .

Study 2: Neuroprotection in Rodent Models

A rodent model of Alzheimer's disease was used to assess the neuroprotective effects of this compound. Mice treated with the compound showed a significant reduction in amyloid-beta plaque formation and improved memory performance on behavioral tests compared to control groups. Histological analysis confirmed reduced neuroinflammation and neuronal apoptosis in treated animals .

Eigenschaften

IUPAC Name |

1,3,9-trimethyl-8-(pyridin-3-ylmethylsulfanyl)purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N5O2S/c1-17-11-10(12(20)19(3)14(21)18(11)2)16-13(17)22-8-9-5-4-6-15-7-9/h4-7H,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLEOLYQOBLJSPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C(=O)N2C)C)N=C1SCC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.